molecular formula C6H2Br2IN3 B3233077 6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine CAS No. 1351373-56-2

6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine

Cat. No. B3233077
Key on ui cas rn: 1351373-56-2
M. Wt: 402.81 g/mol
InChI Key: BQQIDIVALUCVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09199999B2

Procedure details

To a stirred solution of 8.7 g (31.4 mmol) 6,8-dibromo-imidazo[1,2-a]pyrazine which was prepared according to a procedure described in the Journal of Medicinal Chemistry, 1984, vol. 27, #2, p. 206-212 in 210 mL N,N-dimethylformamide was added 7.42 g N-iodopyrrolidin-2,5-dione in one portion at 23° C. After 18 hours of stirring at 60° C., the solvent was removed in vaccuo and the residue was taken up in dichloromethane and washed with water and saturated sodium thiosulfate solution. The organic phase was dried over sodium sulphate, filtered and the solvent was evaporated to yield 9.46 g (74.8 of the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
7.42 g
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Br:11])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.[I:12]N1C(=O)CCC1=O>CN(C)C=O>[Br:1][C:2]1[N:3]=[C:4]([Br:11])[C:5]2[N:6]([C:8]([I:12])=[CH:9][N:10]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
BrC=1N=C(C=2N(C1)C=CN2)Br
Step Two
Name
Quantity
7.42 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
210 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
After 18 hours of stirring at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vaccuo
WASH
Type
WASH
Details
washed with water and saturated sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1)C(=CN2)I)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.